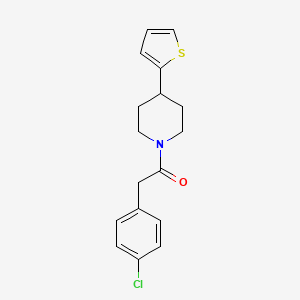
2-(4-Chlorophenyl)-1-(4-(thiophen-2-yl)piperidin-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "2-(4-Chlorophenyl)-1-(4-(thiophen-2-yl)piperidin-1-yl)ethanone" is a chemical entity that appears to be related to a class of compounds that have been studied for their structural and electronic properties. While the specific compound is not directly mentioned in the provided papers, similar compounds with chlorophenyl, piperidinyl, and ethanone functional groups have been synthesized and analyzed, suggesting a potential interest in their chemical behavior and possible applications in medicinal chemistry or material science.
Synthesis Analysis
The synthesis of related compounds typically involves multi-step organic reactions, including oxidation, Michael addition, and Mannich condensation. For instance, the synthesis of a benzo[b]thiophene derivative involves oxidation with an oxidative system such as H2O2 TFA, followed by nucleophilic addition reactions . Another example is the synthesis of a piperidin-4-one derivative through a modified Mannich condensation, which involves the use of aldehydes, ketones, and ammonium acetate . These methods highlight the versatility of synthetic approaches to access various substituted piperidinyl and phenyl compounds.
Molecular Structure Analysis
The molecular structure of compounds similar to the one has been studied using X-ray crystallography and density functional theory (DFT) calculations. The dihedral angles between the benzene ring and the piperidine rings, as well as the conformation of the piperidine ring, are key structural features that have been characterized . The molecular geometry and electronic structure, including HOMO-LUMO analysis, provide insights into the stability and reactivity of these molecules .
Chemical Reactions Analysis
The reactivity of related compounds towards nucleophiles has been explored. For example, a benzo[b]thiophene sulfoxide undergoes Michael-type nucleophilic addition under both basic and acidic conditions, leading to functionalized products . The presence of electron-withdrawing or electron-donating substituents on the aromatic rings can significantly influence the reactivity patterns of these compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are closely related to their molecular structure. Vibrational spectroscopy, NMR studies, and theoretical calculations have been used to investigate these properties. For instance, the vibrational wavenumbers and NMR chemical shifts provide information on the electronic environment of the atoms within the molecule . Theoretical calculations also predict the nonlinear optical properties and molecular electrostatic potential, which are indicative of possible sites for electrophilic and nucleophilic attacks .
Aplicaciones Científicas De Investigación
Microwave Assisted Synthesis and Antibacterial Activity
2-(4-Chlorophenyl)-1-(4-(thiophen-2-yl)piperidin-1-yl)ethanone and related compounds have been synthesized using microwave irradiation, a technique that enhances the efficiency of chemical synthesis. These compounds demonstrate promising antibacterial activities. The synthesis process involves the reaction of piperidine with 4-chloroacetophenone under specific conditions, leading to various derivatives with potential antibacterial properties (Merugu, Ramesh, & Sreenivasulu, 2010).
Antitumor Activity Evaluation
Certain derivatives of 2-(4-Chlorophenyl)-1-(4-(thiophen-2-yl)piperidin-1-yl)ethanone have been investigated for their anticancer activities. Notably, compounds with piperazine amide moiety have shown potential as antiproliferative agents against breast cancer cells. These compounds were synthesized and evaluated using methods like XTT and BrdU, demonstrating significant potential in inhibiting cancer cell proliferation (Yurttaş et al., 2014).
Synthesis and Characterization for Antibacterial Activity
Novel compounds related to 2-(4-Chlorophenyl)-1-(4-(thiophen-2-yl)piperidin-1-yl)ethanone have been synthesized and characterized for their potential antibacterial activity. These compounds were evaluated using UV, IR, NMR, and mass spectrometry, and their structures were optimized using density functional theory calculations. The antibacterial activity was explored through molecular docking studies, providing insights into the potential use of these compounds in combating bacterial infections (Shahana & Yardily, 2020).
Anti-Inflammatory Activity
Derivatives of 2-(4-Chlorophenyl)-1-(4-(thiophen-2-yl)piperidin-1-yl)ethanone have been synthesized and evaluated for their anti-inflammatory properties. These compounds were tested using the carrageenan-induced paw edema test in rats, demonstrating significant anti-inflammatory effects. This research suggests the potential of these compounds as therapeutic agents for inflammation-related conditions (Karande & Rathi, 2017).
Propiedades
IUPAC Name |
2-(4-chlorophenyl)-1-(4-thiophen-2-ylpiperidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNOS/c18-15-5-3-13(4-6-15)12-17(20)19-9-7-14(8-10-19)16-2-1-11-21-16/h1-6,11,14H,7-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHAOQPNFKNPQAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC=CS2)C(=O)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenyl)-1-(4-(thiophen-2-yl)piperidin-1-yl)ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

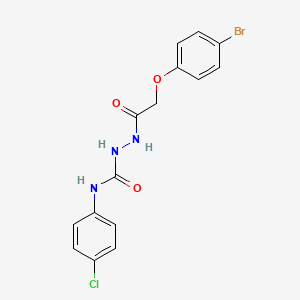
![N-(3,4a,5,6,7,7a-Hexahydro-2H-cyclopenta[b][1,4]dithiin-5-yl)prop-2-enamide](/img/structure/B3013704.png)
![(E)-1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B3013705.png)
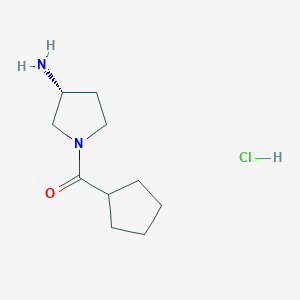
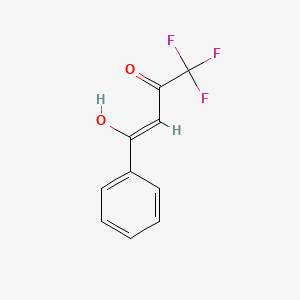
![2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-phenylpropyl)acetamide](/img/structure/B3013712.png)
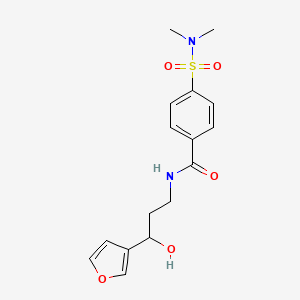
![3-[5-(Morpholin-4-ylmethyl)-1H-tetrazol-1-yl]-propanoic acid](/img/structure/B3013717.png)
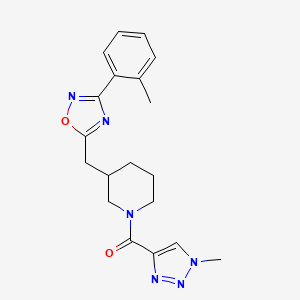
![6-(2,3-dihydroxyphenyl)-3,9,9-trimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B3013720.png)
![4-[2-(3,4-Dichlorophenyl)-2-oxoethoxy]-3-methoxybenzaldehyde](/img/structure/B3013721.png)

![2-(2-chlorophenyl)-1-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B3013724.png)
![N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B3013725.png)